molecular formula C14H7ClN4O2S2 B2582250 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 865543-78-8

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2582250
CAS No.: 865543-78-8
M. Wt: 362.81
InChI Key: DOBXVBFEASLPSW-UHFFFAOYSA-N
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Description

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophen-2-yl group and linked to a 1,3-benzothiazole-6-carboxamide moiety. The oxadiazole and benzothiazole rings are pharmacologically significant scaffolds, often associated with antimicrobial, antitumor, and anti-inflammatory activities . The 5-chlorothiophene substituent likely enhances electronic properties and binding interactions in biological systems.

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN4O2S2/c15-11-4-3-9(23-11)13-18-19-14(21-13)17-12(20)7-1-2-8-10(5-7)22-6-16-8/h1-6H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBXVBFEASLPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the 5-chlorothiophene-2-carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is reacted with hydrazine to form the hydrazide, which undergoes cyclization with carbon disulfide to yield the 1,3,4-oxadiazole ring. The final step involves the coupling of this intermediate with 1,3-benzothiazole-6-carboxylic acid under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

  • Structural Difference : Replaces the 5-chlorothiophen-2-yl group with a 2-chlorophenyl substituent.
  • The chlorine atom at the ortho position may sterically hinder binding compared to the meta position in the thiophene derivative.
  • Activity: No direct activity data is available, but similar 2-chlorophenyl-substituted oxadiazoles are reported in antimicrobial studies .

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

  • Structural Difference : Substitutes the benzothiazole-6-carboxamide with a 4-methoxybenzamide group.
  • Loss of the benzothiazole ring eliminates sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination).
  • Synthesis : Characterized via IR, NMR, and mass spectrometry in related oxadiazole derivatives .

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

  • Structural Difference : Replaces the benzothiazole-6-carboxamide with a simpler propanamide chain.
  • Implications :
    • Reduced molecular complexity and lower molecular weight (MW = 283.7 g/mol vs. ~378.4 g/mol for the target compound) may improve bioavailability but decrease target specificity.
    • The absence of the benzothiazole ring limits planar aromatic interactions critical for enzyme inhibition .

N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

  • Structural Difference: Features a hexahydroquinoline core and brominated benzothiazole, differing significantly in ring systems.
  • Bromine’s larger atomic radius vs. chlorine may alter halogen bonding efficiency .

Biological Activity

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzothiazole moiety and an oxadiazole ring, which are known for their pharmacological properties. The synthesis typically involves the cyclization of hydrazides with carboxylic acids under specific conditions to form the oxadiazole ring, followed by the introduction of the chlorothiophene group and the attachment of the benzamide moiety.

Biological Activity Overview

The biological activities of this compound have been evaluated against various pathogens and cancer cell lines. The following sections detail its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial activity against various strains of bacteria. For instance:

Bacterial Strain Inhibition Zone (mm) Mechanism of Action
Neisseria gonorrhoeae15Inhibits enzymes involved in cell wall synthesis
Escherichia coli12Disrupts metabolic pathways
Staphylococcus aureus14Targets DNA replication processes

The compound's mechanism involves binding to key enzymes necessary for bacterial growth, leading to cell death .

Antifungal Activity

This compound has also shown antifungal properties. In vitro studies have demonstrated effectiveness against various fungal strains:

Fungal Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Candida albicans8Moderate
Aspergillus niger16Weak

These findings suggest potential applications in treating fungal infections .

Anticancer Activity

The anticancer properties of this compound have been extensively studied. It has shown promising results against several cancer cell lines:

Cell Line IC50 (µM) Effectiveness
MCF-7 (Breast Cancer)10.5 ± 1.2High
A549 (Lung Cancer)9.8 ± 0.9High
HeLa (Cervical Cancer)12.0 ± 0.7Moderate

The mechanism involves inducing apoptosis through reactive oxygen species (ROS) generation and inhibiting key cellular pathways associated with tumor growth .

Case Studies

Several case studies have further elucidated the biological activity of this compound:

  • Study on Anticancer Effects : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The study highlighted increased levels of superoxide dismutase and decreased levels of catalase in treated cells, indicating oxidative stress-induced apoptosis .
  • Antibacterial Efficacy Against Resistant Strains : Research showed that the compound effectively inhibited resistant strains of Neisseria gonorrhoeae by targeting specific enzymes essential for bacterial survival. This highlights its potential as a therapeutic agent against antibiotic-resistant infections.

Q & A

Q. What are the recommended synthetic routes for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Oxadiazole Ring Formation : Cyclization of thiosemicarbazide derivatives with POCl₃ at 90°C (reflux), followed by pH adjustment to precipitate intermediates .

Amide Coupling : Reacting the oxadiazole intermediate with 1,3-benzothiazole-6-carboxylic acid using coupling agents like DCC/HOBt in anhydrous DMF .

Purification : Recrystallization from DMSO/water (2:1) or methanol improves purity (>95%). Column chromatography (silica gel, ethyl acetate/hexane) is recommended for complex mixtures .

Q. Key Optimization Factors :

  • Catalysts : Use of POCl₃ for cyclization or pyridine as a base for nucleophilic substitutions .
  • Reaction Time : 12–24 hours for amide bond formation to ensure completion .

Q. How should researchers characterize this compound’s structural and electronic properties?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, oxadiazole C=N at δ 160–165 ppm) .
    • FT-IR : Identify key functional groups (amide C=O at ~1680 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular weight (e.g., [M+H]⁺ at m/z 407.3) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N dimers) .

Q. What are the primary biological targets of this compound, and how are they validated?

Methodological Answer:

  • Target Identification :
    • Kinase Inhibition Assays : Screen against GSK-3β or MAPK pathways using ATP-competitive ELISA .
    • Microbial Susceptibility Testing : Broth microdilution (MIC ≤ 8 µg/mL for S. aureus) .
  • Validation :
    • Docking Studies : Molecular docking (AutoDock Vina) to predict binding affinity to active sites (e.g., GSK-3β with ∆G ≈ -9.2 kcal/mol) .
    • CRISPR Knockout : Confirm target relevance by gene knockout in bacterial/mammalian models .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

Methodological Answer: SAR Insights :

  • Chlorine at Thiophene : Enhances antimicrobial activity (MIC reduced by 4x vs. non-chlorinated analogs) .
  • Benzothiazole vs. Benzoxazole : Benzothiazole derivatives show 2x higher cytotoxicity (IC₅₀ = 12 µM vs. 24 µM in HeLa cells) .

Q. Experimental Design :

Synthesize analogs with varying substituents (e.g., -F, -CH₃).

Test in parallel assays (e.g., antiproliferative activity via MTT).

Correlate electronic effects (Hammett constants) with bioactivity .

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer: Case Study : In vitro IC₅₀ = 5 µM (cancer cells) vs. in vivo tumor reduction of 30% (mouse xenograft). Resolution Strategies :

ADME Profiling :

  • Solubility : Use PEG-400/water (1:1) to improve bioavailability .
  • Metabolic Stability : Incubate with liver microsomes (t₁/₂ > 60 min indicates suitability) .

Formulation Optimization : Nanoemulsions or liposomes to enhance tissue penetration .

Q. What crystallographic data are available for this compound, and how do they inform drug design?

Methodological Answer: Key Findings :

  • Hydrogen Bonding : Centrosymmetric dimers via N–H···N interactions (2.89 Å) stabilize the crystal lattice .
  • Torsional Angles : Dihedral angle between oxadiazole and benzothiazole moieties = 12.5°, favoring planar conformations for target binding .

Q. Design Implications :

  • Introduce bulky substituents to disrupt dimerization if solubility is problematic.
  • Maintain planarity for optimal π-π stacking with aromatic residues in enzyme pockets .

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